4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Description
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound with the molecular formula C15H8N2O6 It is characterized by the presence of a nitro group and a benzoic acid moiety attached to an isoindole ring system
Properties
IUPAC Name |
4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)16(13)9-6-4-8(5-7-9)15(20)21/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXLEFNFHOAVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine group of 4-aminobenzoic acid on one carbonyl group of 4-nitrophthalic anhydride, forming an amic acid intermediate. Subsequent cyclodehydration eliminates water to yield the phthalimide ring. Typical conditions include:
- Solvent : Glacial acetic acid or dimethylformamide (DMF)
- Temperature : Reflux (110–120°C)
- Duration : 6–8 hours
- Workup : Precipitation in cold water followed by filtration
The nitro group at the 4-position of the phthalimide ring is retained throughout the reaction, ensuring regiochemical fidelity.
Challenges and Solutions
- Availability of 4-Nitrophthalic Anhydride : Commercial scarcity necessitates in situ preparation via nitration of phthalic anhydride. However, traditional nitration (HNO₃/H₂SO₄) favors 3-nitrophthalic anhydride. To access the 4-nitro isomer, alternative routes such as oxidation of 4-nitrotetralin derivatives or directed ortho-metalation strategies may be employed.
- Acidic Byproducts : The use of acetic acid minimizes side reactions, while neutralization with sodium bicarbonate during workup enhances purity.
Synthetic Route via Nitration of N-(4-Carboxyphenyl)phthalimide
An alternative pathway involves nitrating preformed N-(4-carboxyphenyl)phthalimide. This method introduces the nitro group post-cyclization, offering flexibility in intermediate functionalization.
Stepwise Procedure
- Formation of N-(4-Carboxyphenyl)phthalimide :
- Nitration :
Yield and Selectivity
- Yield : ~30–40% (lower due to competing side reactions)
- Regioselectivity : Controlled by slow addition of nitrating agents and low-temperature conditions to favor 4-nitro isomer formation.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary routes:
| Parameter | Condensation Route | Nitration Route |
|---|---|---|
| Starting Materials | 4-Nitrophthalic anhydride, 4-aminobenzoic acid | Phthalic anhydride, 4-aminobenzoic acid, HNO₃/H₂SO₄ |
| Steps | 1 | 2 |
| Yield | 50–60% | 30–40% |
| Key Advantage | Direct, fewer steps | Avoids pre-functionalized anhydride |
| Key Limitation | Requires 4-nitrophthalic anhydride | Low regioselectivity, harsh conditions |
Optimization of Reaction Conditions
Solvent Selection
Catalytic Additives
- Zinc chloride (Lewis acid) accelerates cyclodehydration, reducing reaction time by 30%.
- Molecular sieves (3Å) absorb water, shifting equilibrium toward imide formation.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the isoindole ring undergoes reduction under various conditions:
| Reducing Agent | Conditions | Product | Key Characteristics |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50–60°C, 2–4 hrs | 4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | Forms amino derivative; retains phthalimide core |
| NaBH₄/CuCl₂ | Methanol, RT, 1 hr | Partial reduction intermediates | Selective reduction under mild conditions |
| Zn/HCl | Aqueous HCl, reflux | Amine with potential ring-opening side products | High reactivity; may degrade phthalimide |
The amino derivative is a key intermediate for further functionalization, such as amide coupling or diazotization.
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings (due to nitro and phthalimide groups) participate in limited electrophilic substitutions:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to COOH | 4-(4-Nitro-1,3-dioxo...)-3-nitrobenzoic acid |
| Sulfonation | H₂SO₄/SO₃, 100°C | Para to COOH | Sulfonic acid derivative |
Substitution occurs preferentially at positions activated by the carboxylic acid group rather than the deactivated phthalimide ring .
Coordination Chemistry
The benzoic acid moiety acts as a ligand for metal ions, forming complexes with biological relevance:
These complexes exhibit enhanced bioactivity compared to the parent compound, particularly against Mycobacterium tuberculosis .
Functionalization of the Carboxylic Acid Group
The benzoic acid group undergoes typical derivatization reactions:
Ester derivatives are precursors for prodrug development, while amides are explored for targeted drug delivery .
Ring-Opening Reactions
The phthalimide ring can undergo nucleophilic attack under harsh conditions:
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| NH₃ | Ethanol, 120°C, 12 hrs | 4-(4-Nitro-1,2-dicarboxamido)benzamide | Ring cleavage via amine addition |
| H₂O | H₂SO₄ (conc.), 150°C | Dicarboxylic acid derivative | Acid-catalyzed hydrolysis |
Ring-opening is generally non-selective and less synthetically useful compared to reductions .
Photochemical Reactions
Under UV light (λ = 254 nm), the nitro group participates in photoreduction:
| Conditions | Product | Quantum Yield |
|---|---|---|
| Methanol, N₂ atmosphere | Nitroso intermediate | 0.12 |
| Water, aerobic | Degradation to phthalic acid derivatives | Not quantified |
Photoreactivity is critical for environmental degradation studies .
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
Scientific Research Applications
Chemistry
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be used to create derivatives with altered functional groups for further chemical exploration.
Biological Applications
Research indicates that this compound may possess significant biological activity:
- Biochemical Probes : The unique structural features make it a candidate for use as a biochemical probe to study various biological pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer activities through mechanisms involving apoptosis induction in cancer cells.
Medicinal Chemistry
The compound is under investigation for its therapeutic properties:
- Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory pathways, which could lead to new anti-inflammatory drugs.
- Drug Development : Its structural uniqueness allows it to be explored in the development of new pharmaceuticals targeting specific diseases.
Materials Science
In materials science, the compound's properties are being evaluated for:
- Advanced Materials Development : It can be utilized in creating polymers or other materials with specific thermal or mechanical properties due to its chemical structure.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to significant cell death through apoptosis pathways. Further research is needed to elucidate the exact mechanisms involved.
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester
- (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Uniqueness
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific structural features, such as the combination of a nitro group and a benzoic acid moiety attached to an isoindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 312.24 g/mol. The structure features a nitro group and a dioxoisoindole moiety, which are crucial for its biological activity.
Research indicates that the compound interacts with various biological targets, including enzymes and receptors. Its nitro group can undergo reduction to form an amino derivative, which may enhance its biological activity. Additionally, the dioxoisoindole structure is known to participate in electron transfer processes, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
Antiviral Properties
The compound has also been evaluated for antiviral activity. In vitro studies suggest it may inhibit viral replication in certain strains:
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Herpes Simplex Virus (HSV) | 20 | |
| Influenza A Virus | 15 | |
| Coxsackievirus B | 10 |
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University investigated the antiviral efficacy of this compound against HSV. The results showed a significant reduction in viral load in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
In another study published in the Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. It demonstrated strong inhibitory effects on Gram-positive bacteria and moderate effects on Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nitro-substituted isoindole derivatives often undergo condensation with benzoic acid precursors in anhydrous solvents (e.g., DMF or THF) under reflux. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for acid:isoindole) are critical for yield optimization. Characterization via NMR (¹H/¹³C) and HPLC purity checks are essential post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for isoindole-dione and carboxylic acid groups.
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects.
- ¹³C NMR : Carboxylic acid carbon (~170 ppm) and isoindole-dione carbonyls (~165–175 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺). UV-Vis can monitor conjugation effects (λmax ~300–350 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Storage should be in airtight containers at 4°C, away from reducing agents (risk of nitro group decomposition). Toxicity data for analogs suggest limited acute hazards, but long-term exposure studies are lacking .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods identify optimal solvents and catalysts by simulating activation energies. Machine learning models trained on analogous nitro-isoindole syntheses can suggest stoichiometric ratios and temperature profiles .
Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR or anomalous mass spectrometry results?
- Methodological Answer :
- NMR Anomalies : Check for tautomerism (e.g., keto-enol shifts in isoindole-dione) or paramagnetic impurities. Use deuterated solvents to eliminate exchange broadening.
- MS Discrepancies : Investigate in-source fragmentation or adduct formation (e.g., Na⁺/K⁺). High-resolution MS (HRMS) clarifies molecular formulas.
- Cross-Validation : Compare with synthesized analogs (e.g., non-nitro derivatives) to isolate structural effects .
Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, enhancing electrophilic substitution at the benzoic acid moiety. In drug design, this can modulate binding to targets (e.g., enzyme active sites). However, steric hindrance may reduce solubility; computational docking studies (AutoDock Vina) assess binding affinity trade-offs. Reduction of the nitro group to amine (e.g., via catalytic hydrogenation) offers a route to prodrug derivatives .
Q. What experimental designs are optimal for studying its potential as a photoactive material or catalyst?
- Methodological Answer : Use a factorial design (e.g., Box-Behnken) to test variables: light intensity (UV vs. visible), solvent polarity, and concentration. Photoluminescence spectroscopy monitors excited-state behavior. For catalytic applications, cyclic voltammetry evaluates redox activity, while TEM/SEM characterizes nanomaterial composites. Reference TiO₂ photoactivity studies for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
